2-chloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone
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Overview
Description
“2-chloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone” is a chemical compound with the molecular formula C6H5ClN2O3 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C6H5ClN2O3/c7-2-6(10)5-1-4(3-8-5)9(11)12/h1,3,8H,2H2 . This code represents the connectivity of atoms in the molecule .Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 188.57 . The melting point is between 196-197 degrees Celsius .Scientific Research Applications
Synthesis and Structural Studies
- The compound is used in the synthesis of diverse molecular structures. For instance, Kimbaris and Varvounis (2000) demonstrated its role in synthesizing the pyrrolo[1,2-b]cinnolin-10-one ring system, highlighting its importance in complex organic synthesis processes (Kimbaris & Varvounis, 2000).
- Louroubi et al. (2019) synthesized a new penta-substituted pyrrole derivative from the compound, emphasizing its utility in creating new chemical entities with potential applications in various domains, including materials science (Louroubi et al., 2019).
Catalysis and Chemical Reactions
- The compound is pivotal in catalytic processes and chemical reactions. For example, Saeidian et al. (2013) utilized it in a one-pot synthesis of highly substituted pyrroles, signifying its role in facilitating complex chemical reactions (Saeidian et al., 2013).
DNA Interaction Studies
- Zhou et al. (2012) highlighted its application in the synthesis of a polyether‐tethered pyrrole‐polyamide dimer that exhibits synergetic DNA‐cleaving activities. This showcases its potential in biomedical research, particularly in studying DNA interactions (Zhou et al., 2012).
Advanced Material Synthesis
- Ho and Yao (2013) used a derivative of the compound in the synthesis of novel heterocyclic chalcone derivatives. These derivatives have applications in dyeing and coloring processes, indicating the compound's relevance in material science and industrial chemistry (Ho & Yao, 2013).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O3/c7-2-6(10)5-1-4(3-8-5)9(11)12/h1,3,8H,2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBVFKXOWOKNRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1[N+](=O)[O-])C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406673 |
Source
|
Record name | 2-chloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53391-46-1 |
Source
|
Record name | 2-chloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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